molecular formula C8H7N3OS B1585777 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 211244-81-4

2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No. B1585777
CAS RN: 211244-81-4
M. Wt: 193.23 g/mol
InChI Key: WPUAPGRZGJOIBX-UHFFFAOYSA-N
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Description

2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a chemical compound with the molecular formula C8H7N3OS and a molecular weight of 193.23 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones involves various methods. One approach includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group . Another method involves the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with guanidine .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine and a pyrimidine ring fused together . The InChI code for this compound is 1S/C8H7N3OS/c1-13-8-9-4-5-2-3-6 (12)10-7 (5)11-8/h2-4H,1H3, (H,9,10,11,12) .


Chemical Reactions Analysis

There are several chemical reactions associated with this compound. For instance, an autocatalytic photoinduced oxidative dehydrogenation of pyrido[2,3-d]pyrimidin-7(8H)-ones can lead to the synthesis of C5–C6 unsaturated systems with concomitant formation of a long-lived radical .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Anticancer Agent Development

Pyrido[2,3-d]pyrimidines, including 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one , have shown a broad spectrum of activities as potential anticancer agents. They have been studied for their effectiveness against various cancer targets such as tyrosine kinase, ABL kinase, and mammalian target of rapamycin (mTOR). These compounds are being explored for their ability to inhibit cancer cell growth and proliferation by targeting specific signaling pathways and mechanisms of action .

Kinase Inhibition for Cancer Treatment

This class of compounds has been developed as antagonists of protein tyrosine kinases implicated in cancer progression. They are effective against most imatinib mesylate-resistant BCR-ABL mutants isolated from chronic myeloid leukemia patients. The inhibitors are selective for protein kinases with a conserved small amino acid residue at a critical site of the ATP binding pocket, demonstrating their utility in kinase inhibition .

Anti-Inflammatory Applications

The inhibitory effects of pyrido[2,3-d]pyrimidines on serine/threonine kinases like Rip-like interacting caspase-like apoptosis-regulatory protein kinase (RICK) and p38 have been correlated with potent in vivo inhibition of cytokine production. This suggests potential applications in treating inflammatory responses and conditions .

Antibacterial Activity

Research has indicated that pyrido[2,3-d]pyrimidines possess antibacterial properties. While specific studies on 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one may be limited, the broader class of compounds has been investigated for their ability to combat bacterial infections, potentially offering a new avenue for antibiotic development .

CNS Depressive and Anticonvulsant Effects

The central nervous system (CNS) depressive and anticonvulsant activities of pyrido[2,3-d]pyrimidines are another area of interest. These compounds could contribute to the development of new medications for neurological disorders that require the modulation of CNS activity .

Antipyretic Properties

Pyrido[2,3-d]pyrimidines have also been explored for their antipyretic (fever-reducing) effects. This application could lead to the development of new fever management drugs, particularly in cases where traditional antipyretics are ineffective or contraindicated .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, pyrido[2,3-d]pyrimidin-7(8H)-ones are known to provide ligands for several receptors in the body . They are of interest due to their similarity with nitrogen bases present in DNA and RNA .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use .

Future Directions

There are ongoing efforts to improve the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one-based inhibitors towards certain kinases, which could have implications for drug development .

properties

IUPAC Name

2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c1-13-8-9-4-5-2-3-6(12)10-7(5)11-8/h2-4H,1H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUAPGRZGJOIBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C=CC(=O)NC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361225
Record name 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

CAS RN

211244-81-4
Record name 2-(Methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211244-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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